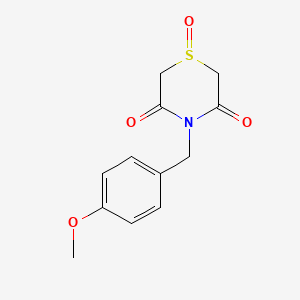

4-(4-Methoxybenzyl)-1lambda~4~,4-thiazinane-1,3,5-trione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“4-(4-Methoxybenzyl)-1lambda~4~,4-thiazinane-1,3,5-trione” is a complex organic compound. The “4-Methoxybenzyl” part refers to a methoxybenzyl group, which is a benzyl group with a methoxy group attached to it .

Synthesis Analysis

While specific synthesis methods for “this compound” were not found, 4-Methoxybenzyl compounds are often synthesized using a variety of methods. For example, 4-Methoxybenzyl alcohol, a related compound, can be produced by the reduction of anisaldehyde . Another method involves the use of power ultrasound to facilitate the rapid preparation and reaction of 4-methoxybenzyl chloride .

Scientific Research Applications

Photodynamic Therapy and Cancer Treatment

- A study by Pişkin, Canpolat, and Öztürk (2020) focused on synthesizing and characterizing new zinc phthalocyanine compounds substituted with benzenesulfonamide derivative groups for potential use in photodynamic therapy. These compounds, characterized by high singlet oxygen quantum yields, are promising as Type II photosensitizers for cancer treatment due to their remarkable fluorescence properties and appropriate photodegradation quantum yield (Pişkin, Canpolat, & Öztürk, 2020).

Molecular Stability and Reactivity

- McClelland et al. (1998) investigated the kinetic stability of 4-methoxybenzyl cations with α-thiocarbamoyl substituents. Their findings contribute to understanding the reactivity and stability of such cations in various solvents, which is crucial for developing novel synthetic methodologies in organic chemistry (McClelland, Licence, Richard, Williams, & Lin, 1998).

Synthesis and Chemical Analysis

- Research by Kleffel, Otto, and Kratky (1985) provided insights into the reactions of 1,5-diaryl-3-thia-1,4-pentadiene derivatives with substituted hydroxylamines, leading to the formation of 4-methoxy-1,4-thiazinane derivatives. This research contributes to the field of organic synthesis, offering pathways for creating complex molecules (Kleffel, Otto, & Kratky, 1985).

Anticancer Applications

- Bekircan, Kucuk, Kahveci, and Bektaş (2008) explored the synthesis and anticancer evaluation of new 4-amino-3-(p-methoxybenzyl)-4,5-dihydro-1,2,4-triazole-5-one derivatives. Their findings highlight the potential of these compounds in anticancer applications, offering a new direction for the development of therapeutic agents (Bekircan, Kucuk, Kahveci, & Bektaş, 2008).

Mechanism of Action

Target of Action

Compounds with similar structures have been found to interact with targets such as β-secretase (bace), glycogen synthase kinase 3β (gsk3β), and acetylcholinesterase . These targets play crucial roles in various biological processes, including the development of Alzheimer’s Disease .

Mode of Action

Similar compounds have been shown to prevent amyloid beta (aβ) formation through the downregulation of app and bace levels . Furthermore, they have been found to reduce the levels of phosphorylated forms of tau via the modulation of the GSK3β pathway .

Biochemical Pathways

Similar compounds have been found to influence pathways related to neurogenesis, oxidative stress, and inflammation . The downstream effects of these pathways can have significant impacts on cellular function and disease progression.

Pharmacokinetics

Similar compounds have been found to have certain pharmacokinetic properties . These properties can significantly impact the bioavailability of the compound, influencing its efficacy and potential side effects.

Result of Action

Similar compounds have been found to prevent amyloid beta (aβ) formation and reduce the levels of phosphorylated forms of tau . These effects can have significant impacts on cellular function and disease progression.

Action Environment

Factors such as temperature, ph, and the presence of other compounds can significantly influence the action of similar compounds .

properties

IUPAC Name |

4-[(4-methoxyphenyl)methyl]-1-oxo-1,4-thiazinane-3,5-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO4S/c1-17-10-4-2-9(3-5-10)6-13-11(14)7-18(16)8-12(13)15/h2-5H,6-8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNCAZVNCMNHBAY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CN2C(=O)CS(=O)CC2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-((3-cyclopentyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(4-methoxyphenyl)acetamide](/img/structure/B2573749.png)

![N-(2-(2,3-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)thiophene-2-carboxamide](/img/structure/B2573750.png)

![2-[3-(4-chlorobenzoyl)-6,7-dimethoxy-4-oxoquinolin-1-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B2573753.png)

![Ethyl 4-{[3-methyl-7-(3-methylbutyl)-2,6-dioxo-1,3,7-trihydropurin-8-yl]methyl}piperazinecarboxylate](/img/structure/B2573755.png)

![N-(1-cyanocyclohexyl)-2-{2-[(3,5-dimethyl-1H-1,2,4-triazol-1-yl)methyl]pyrrolidin-1-yl}acetamide](/img/structure/B2573765.png)

![methyl 3-{[(1E)-(5-bromo-2-hydroxyphenyl)methylene]amino}benzoate](/img/structure/B2573767.png)

![4-[2-(Phenylsulfanyl)ethyl]morpholine](/img/structure/B2573769.png)